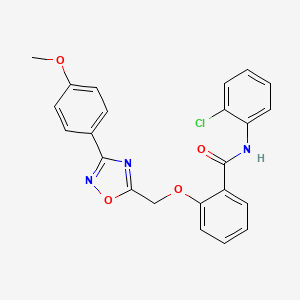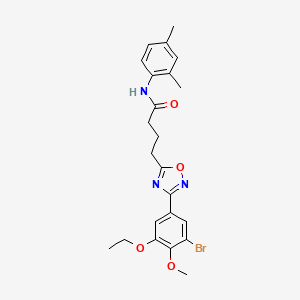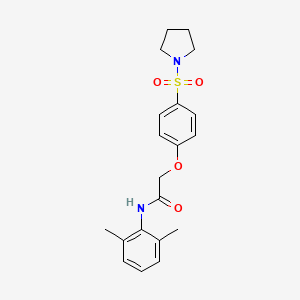![molecular formula C18H23N3O6S2 B7687460 2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide, commonly known as Mpsa, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Mpsa is a sulfonamide derivative that has shown promising results in various scientific research studies.
Mecanismo De Acción
Mpsa works by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. CA IX plays a critical role in regulating the pH of cancer cells and is essential for their survival. By inhibiting CA IX, Mpsa disrupts the pH balance of cancer cells, leading to their death. Mpsa has also been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Mpsa has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Mpsa has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mpsa has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied in various in vitro and in vivo models, and its mechanism of action is well understood. However, Mpsa also has some limitations. It has low solubility in water, which can limit its use in some experiments. It can also be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of Mpsa. One potential application is in the treatment of cancer, where Mpsa could be used as a targeted therapy to inhibit the activity of CA IX and other enzymes involved in tumor growth and metastasis. Another potential application is in the treatment of inflammatory diseases, where Mpsa could be used to inhibit the production of pro-inflammatory cytokines and chemokines. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of Mpsa for these applications. Additionally, the development of novel Mpsa analogs with improved solubility and selectivity could be an area of future research.
Métodos De Síntesis
Mpsa can be synthesized by reacting 4-aminophenol with 4-nitrophenylacetic acid followed by reduction of the nitro group with tin and hydrochloric acid. The resulting compound is then reacted with 2-methylpropylamine and sulfamic acid to obtain Mpsa.
Aplicaciones Científicas De Investigación
Mpsa has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Mpsa has been tested in various in vitro and in vivo models for its potential use in treating cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
2-[4-(2-methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S2/c1-13(2)11-20-29(25,26)17-9-5-15(6-10-17)27-12-18(22)21-14-3-7-16(8-4-14)28(19,23)24/h3-10,13,20H,11-12H2,1-2H3,(H,21,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQLGJQUSACFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

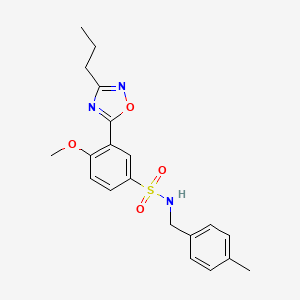
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7687394.png)
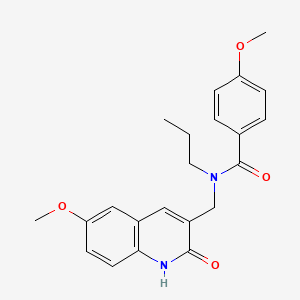
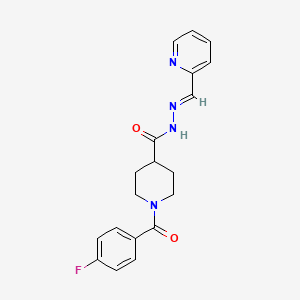
![4-(tert-butyl)-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687416.png)
![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)

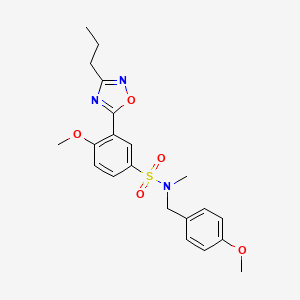
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)

